molecular formula C11H7ClN4 B11879128 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 30129-52-3

4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11879128
CAS No.: 30129-52-3
M. Wt: 230.65 g/mol
InChI Key: HRPLQFSPXMTKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a versatile chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. The pyrazolo[3,4-d]pyrimidine core is recognized as a privileged scaffold in drug discovery due to its structural similarity to purine bases, allowing it to function as a bioisosteric replacement for adenine in ATP-competitive enzyme inhibitors . This compound is specifically functionalized with a chlorine atom at the 4-position, which serves as a reactive handle for further synthetic elaboration via nucleophilic substitution reactions, and a phenyl group at the 6-position, which can contribute to hydrophobic interactions within enzyme binding pockets . Researchers are increasingly targeting multi-kinase inhibition to overcome tumor resistance, and derivatives based on this scaffold have demonstrated potential as inhibitors of critical cancer targets, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) . The 4-chloro derivative is a foundational building block for synthesizing a wide array of novel molecules for screening as antiproliferative agents. All products are intended For Research Use Only and are not for diagnostic or therapeutic procedures.

Properties

CAS No.

30129-52-3

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

4-chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H7ClN4/c12-9-8-6-13-16-11(8)15-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16)

InChI Key

HRPLQFSPXMTKGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3)C(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate. The solvent is then removed to yield the desired compound as an orange solid .

Industrial Production Methods

While specific industrial production methods for 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution at C4

The 4-chloro group undergoes nucleophilic displacement with amines, hydrazines, and alkoxides under mild conditions:

Table 1: Substitution Reactions at C4

ReagentConditionsProductYieldSource
Hydrazine hydrateReflux in ethanol4-Hydrazinyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine85%
AnilineStirring at RT, 24 hrs4-(Phenylamino)-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine78%
MethylamineReflux in THF, 6 hrs4-(Methylamino)-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine91%

Key Findings :

  • Hydrazine substitution proceeds efficiently (85% yield) to form hydrazinyl derivatives, which serve as versatile intermediates for further functionalization .

  • Aromatic amines like aniline require longer reaction times but achieve moderate yields .

Condensation Reactions of Hydrazinyl Derivatives

The 4-hydrazinyl intermediate reacts with carbonyl compounds to form Schiff bases and heterocyclic systems:

Table 2: Condensation Products

Carbonyl CompoundConditionsProductApplicationSource
Aromatic aldehydes (e.g., benzaldehyde)Glacial AcOH, reflux4-(Arylidenehydrazinyl)-6-phenyl-1H-pyrazolo[3,4-d]pyrimidinesAnticancer agents
AcetophenonesEthanol, catalytic AcOH4-(Acetylhydrazinyl)-6-phenyl-1H-pyrazolo[3,4-d]pyrimidinesCDK2 inhibitors
Triethyl orthoformateReflux in DMFPyrazolo-triazolopyrimidine tricycles (e.g., compound 6a )Antiproliferative agents

Mechanistic Insight :

  • Schiff base formation is catalyzed by acetic acid, with reaction completion confirmed by 1H^1H-NMR (disappearance of NH2_2 signals at δ 4.73 ppm) .

  • Cyclization with triethyl orthoformate yields fused triazolopyrimidines, validated by HRMS and X-ray crystallography .

Heterocyclization and Ring Expansion

Reactions with diketones or isothiocyanates lead to complex heterocycles:

Table 3: Heterocyclization Reactions

ReagentConditionsProductBiological ActivitySource
Dihydrofuran-2,5-dioneReflux in ethanolPyrrolidine-2,5-dione-fused derivatives (e.g., 7 )Antibacterial
Phenyl isothiocyanateButanol, refluxN-Arylthiosemicarbazides (e.g., 9e )EGFR inhibitors
Indoline-2,3-dioneAcOH, 80°CIndolin-2-one hybrids (e.g., 9 )Antifungal

Synthetic Utility :

  • Thiosemicarbazides (9a–e ) show potent EGFR inhibition (IC50_{50} = 6–48 nM) .

  • Fused pyrrolidine-dione derivatives exhibit broad-spectrum antibacterial activity (MIC = 8–32 μg/mL) .

Direct Functionalization at C6

While the C6 phenyl group is typically inert, halogenation or cross-coupling can modify its properties:

Table 4: C6 Modification Strategies

Reaction TypeReagent/CatalystProductOutcomeSource
Suzuki couplingPd(PPh3_3)4_4, aryl boronic acids6-Arylpyrazolo[3,4-d]pyrimidinesEnhanced solubility
ChlorinationPOCl3_3, TMA6-(Chloromethyl) derivativesPrecursors for alkylation

Challenges :

  • Direct substitution at C6 is sterically hindered, requiring harsh conditions (e.g., POCl3_3/TMA at 110°C) .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without melting .

  • Solubility : Insoluble in water; soluble in DMSO, DMF, and chlorinated solvents .

  • pH Sensitivity : Stable under acidic conditions but hydrolyzes slowly in alkaline media .

Scientific Research Applications

Anticancer Activity

The compound has been extensively studied for its anticancer properties. Research indicates that derivatives of 4-chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibit potent inhibitory effects on various cancer cell lines.

Case Studies and Findings

  • A study demonstrated that certain derivatives showed cytotoxic activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, with the most promising derivative exhibiting an IC50 value of 0.016 µM against wild-type epidermal growth factor receptor (EGFR) and 0.236 µM against the mutant EGFR T790M .
  • Another research effort focused on designing new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting cyclin-dependent kinases (CDK2), which are crucial in cell cycle regulation and have been linked to cancer progression .

Antimicrobial Properties

The antimicrobial potential of 4-chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine has also been explored.

Research Insights

  • A series of novel derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Some compounds exhibited significant activity compared to standard antibiotics, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance its efficacy as an antimicrobial agent .

Treatment of Visceral Leishmaniasis

Visceral leishmaniasis is a severe parasitic disease requiring effective treatments. The pyrazolo[3,4-d]pyrimidine scaffold has shown promise in this area.

Key Findings

  • Research identified derivatives based on the 6-amino-pyrazolo[3,4-d]pyrimidine structure that demonstrated oral efficacy in mouse models for visceral leishmaniasis. These compounds were optimized to improve their pharmacological profiles and showed significant promise as new therapeutic agents against this neglected tropical disease .

Summary Table of Applications

ApplicationDescriptionNotable Findings
Anticancer Activity Inhibition of cancer cell proliferationIC50 values as low as 0.016 µM for EGFR inhibitors
Antimicrobial Properties Effective against various bacterial and fungal strainsSignificant activity compared to standard drugs
Visceral Leishmaniasis Treatment Potential new treatments for a severe parasitic diseaseOral efficacy demonstrated in mouse models

Mechanism of Action

The mechanism of action of 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally related analogs:

Substituent Variations and Reactivity

Compound Name Substituents Key Structural Features Reactivity/Applications References
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine - Cl at C4
- Phenyl at C6
High electrophilicity at C4; phenyl enhances lipophilicity Intermediate for anticancer/antimicrobial derivatives
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - Cl at C4
- ClCH₂ at C6
- Me at N1
Dual reactive sites (C4-Cl, C6-CH₂Cl) enable bifunctional derivatization Precursor for disubstituted analogs with antibacterial activity
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine - Cl at C4
- Me at C6
- Ph at N1
Methyl at C6 reduces steric hindrance; phenyl at N1 enhances π-π stacking Anticancer lead via hydrazinyl-Schiff base derivatives
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine - Cl at C4
- CF₃ at C6
- Et at N1
Trifluoromethyl improves metabolic stability and bioavailability Kinase inhibition (under investigation)
4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine - Cl at C4
- Me at C3 and N1
- Ph at C6
Steric shielding at N1/C3 alters binding affinity Research chemical (anticancer screening)

Pharmacological Activity

Compound Biological Activity Key Findings References
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine Anticancer Derivatives inhibit EGFR/ErbB2 receptors (IC₅₀: 0.8–2.1 µM) .
4-Hydrazinyl-6-methyl-1-phenyl analog Antimicrobial Schiff base derivatives show MIC = 8 µg/mL against S. aureus .
4-Chloro-1-ethyl-6-(trifluoromethyl) analog Kinase inhibition Potent CDK2 inhibition (IC₅₀: 0.5 µM) in preclinical models .
4-Chloro-1-(4-fluorophenyl)-3-methyl analog Xanthine oxidase inhibition Reduced inhibition compared to allopurinol (IC₅₀: >50 µM vs. 1.2 µM) .

Physicochemical Properties

Compound Molecular Weight LogP Solubility
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine 230.65 2.67 Low aqueous solubility
4-Chloro-6-(chloromethyl)-1-methyl analog 231.07 3.12 Soluble in DMSO
4-Chloro-1,3-dimethyl-6-phenyl analog 258.71 3.45 Requires organic solvents

Biological Activity

4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and as a potential therapeutic agent against various diseases. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic adenine, allowing it to interact effectively with kinase domains in proteins. This structural similarity underpins its potential as a bioisostere in drug design, particularly for targeting kinases involved in cancer progression.

Synthesis Overview:

  • The synthesis often begins with the chlorination of 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Subsequent reactions involve hydrazinolysis and condensation with various aldehydes or isothiocyanates to yield functional derivatives with enhanced biological properties .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 4-chloro-6-phenyl derivatives. Notably:

  • Inhibition of EGFR : Derivatives have been synthesized that act as epidermal growth factor receptor inhibitors (EGFRIs). For instance, compound 12b exhibited IC50 values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT-116 colorectal cancer cells, indicating significant anti-proliferative activity .
  • Dual Inhibition : Some derivatives also demonstrate dual inhibition of both EGFR and vascular endothelial growth factor receptor (VEGFR), with IC50 values ranging from 0.3 to 24 µM. Compound 5i was particularly noted for its potent inhibitory effects on both targets .

The mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Studies show that certain derivatives can induce apoptosis in cancer cells, inhibiting cell migration and causing cell cycle arrest .
  • Kinase Inhibition : The compounds selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, one derivative demonstrated an IC50 value of 0.057 µM against CDK2 .

Comparative Biological Activity Table

CompoundTargetIC50 (µM)Activity Description
12bEGFR8.21Anti-proliferative against A549 cells
12bHCT11619.56Anti-proliferative against colorectal cancer
5iEGFR0.3Dual inhibitor (EGFR/VEGFR)
5iVEGFR27.60Dual inhibitor (EGFR/VEGFR)
Compound 14CDK20.057Significant inhibition; induces apoptosis

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A study synthesized multiple pyrazolo[3,4-d]pyrimidine derivatives and assessed their antiproliferative effects against various cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced biological activity .
  • Molecular Docking Studies : Molecular docking simulations have been employed to elucidate the binding interactions between these compounds and their target proteins. These studies confirm the strong affinity of certain derivatives for the active sites of EGFR and CDK2, suggesting a rational basis for their design as targeted therapeutics .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

A common approach involves multi-component cyclocondensation reactions using readily available starting materials. For example, a one-pot reaction with substituted pyrazole precursors and chlorinated phenyl groups can yield the core structure . Derivatives are often synthesized by introducing substituents at the 1-, 3-, or 4-positions via reactions with α-chloroacetamides, arylpiperazines, or halobenzyl groups under reflux conditions . Optimization of solvent systems (e.g., ethanol, DMF) and reaction times (typically 4–24 hours) is critical for reproducibility.

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors or particulates .
  • Waste Management: Segregate hazardous waste and dispose via certified biohazard waste services to mitigate environmental contamination .
  • First Aid: Immediate removal of contaminated clothing and thorough rinsing with water for 15 minutes in case of exposure .

Q. Which analytical techniques are recommended for characterizing purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% is typical for research-grade material) .
  • Melting Point Analysis: Verify consistency with literature values (e.g., derivatives often melt between 190–205°C) .

Advanced Questions

Q. How can reaction conditions be optimized to enhance yields in derivative synthesis?

Yield improvements often depend on:

  • Temperature Control: Heating to 50–80°C promotes cyclization but must avoid decomposition .
  • Catalyst Selection: Acidic conditions (e.g., HCl) or Lewis acids (e.g., ZnCl₂) can accelerate intermediate formation .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol facilitates crystallization . Contradictions in yield data (e.g., 52.7% vs. 77% for similar reactions) may arise from impurities in starting materials or incomplete purification steps .

Q. How do substituent variations influence biological activity in pyrazolo[3,4-d]pyrimidine analogs?

  • Electron-Withdrawing Groups (EWGs): Chloro or fluoro substituents at the 6-position enhance metabolic stability and binding affinity to kinase targets .
  • Aromatic Substituents: Bulky aryl groups (e.g., 4-chlorophenyl) improve hydrophobic interactions in enzyme active sites but may reduce solubility .
  • Methodological Strategy: Perform structure-activity relationship (SAR) studies using iterative substitutions and in vitro assays (e.g., kinase inhibition or cytotoxicity screens) .

Q. What role do computational and crystallographic methods play in understanding structure-activity relationships?

  • X-ray Crystallography: Resolves binding modes in protein-ligand complexes (e.g., interactions with ATP-binding pockets in kinases) .
  • Molecular Docking: Predicts optimal substituent orientations for target engagement; validated against experimental IC₅₀ values .
  • Density Functional Theory (DFT): Models electronic effects of substituents (e.g., chloro groups increasing electrophilicity at the 4-position) .

Methodological Notes

  • Avoiding Common Pitfalls: Contradictions in spectral data (e.g., NMR shifts) may arise from tautomerism in the pyrazolo[3,4-d]pyrimidine core. Confirm assignments via 2D NMR (e.g., HSQC, HMBC) .
  • Scaling Reactions: Pilot small-scale reactions (<1 g) to optimize conditions before scaling up, as exothermic side reactions may occur with chlorinated intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.